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molecular formula C15H13N5 B8709282 5-Phenyl-6-(propylamino)pyrazine-2,3-dicarbonitrile CAS No. 72113-09-8

5-Phenyl-6-(propylamino)pyrazine-2,3-dicarbonitrile

Cat. No. B8709282
M. Wt: 263.30 g/mol
InChI Key: JKJLYIXMHRHTNY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04259489

Procedure details

2,3-Dicyano-5-chloro-6-phenylpyrazine (12.03 g; 0.05 mole) was dissolved in 1,400 ml of toluene. The solution was cooled to 5° to 10° C., and with stirring, 3.25 g (0.055 mole) of n-propylamine was added dropwise over the period of 10 minutes. Subsequently, 55 ml of a 1 N aqueous solution of sodium hydroxide was added dropwise over the period of 10 minutes. The mixture was then stirred at 5° to 10° C. for 30 minutes. After the reaction, the reaction mixture was separated into two layers. The toluene layer was concentrated under reduced pressure to obtain a solid. The solid was washed twice with 200 ml of water, dried under reduced pressure, and recrystallized successively from toluene and ethanol to afford 12.1 g (yield 92%) of 2,3-dicyano-5-n-propylamino-6-phenylpyrazine.
Quantity
12.03 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.25 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6](Cl)=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:4]=1)#[N:2].[CH2:18]([NH2:21])[CH2:19][CH3:20].[OH-].[Na+]>C1(C)C=CC=CC=1>[C:1]([C:3]1[C:8]([C:9]#[N:10])=[N:7][C:6]([NH:21][CH2:18][CH2:19][CH3:20])=[C:5]([C:12]2[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=2)[N:4]=1)#[N:2] |f:2.3|

Inputs

Step One
Name
Quantity
12.03 g
Type
reactant
Smiles
C(#N)C1=NC(=C(N=C1C#N)Cl)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
3.25 g
Type
reactant
Smiles
C(CC)N
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled to 5° to 10° C.
STIRRING
Type
STIRRING
Details
The mixture was then stirred at 5° to 10° C. for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
After the reaction
CUSTOM
Type
CUSTOM
Details
the reaction mixture was separated into two layers
CONCENTRATION
Type
CONCENTRATION
Details
The toluene layer was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a solid
WASH
Type
WASH
Details
The solid was washed twice with 200 ml of water
CUSTOM
Type
CUSTOM
Details
dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
recrystallized successively from toluene and ethanol

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC(=C(N=C1C#N)NCCC)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 12.1 g
YIELD: PERCENTYIELD 92%
YIELD: CALCULATEDPERCENTYIELD 91.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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